molecular formula C12H13NO3 B8307329 methyl 3-(2-hydroxyethyl)-1H-indole-2-carboxylate

methyl 3-(2-hydroxyethyl)-1H-indole-2-carboxylate

Cat. No. B8307329
M. Wt: 219.24 g/mol
InChI Key: MHHDQUHIJPHARA-UHFFFAOYSA-N
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Patent
US07148250B2

Procedure details

To a solution of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid (5.589 g, 26.1 mmol) in methanol (75 mL) was added concentrated H2SO4 (3 mL), and the mixture was refluxed overnight. The solvent was removed under a reduced pressure and the residual oil was dissolved in EtOAc. The organic solution was washed with a saturated aqueous NaHCO3 solution, dried over Na2SO4, and concentrated to give 5.670 g of methyl 3-(2-hydroxyethyl)-1H-indole-2-carboxylate as an oil. This material was used for the next reaction without further purification: 1H NMR (CDCl3) δ 2.21 (brs, 1H), 3.40 (t, J=6.5 Hz, 2H), 3.88 (s, 3H), 3.94 (t, J=6.5 Hz, 2H), 7.14 (ddd, J=1.7, 6.3, and 8.1 Hz, 1H), 7.2–7.4 (m, 2H), 7.70 (d, J=8.1 Hz, 1H), 9.07 (brs, 1H).
Quantity
5.589 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[C:13]([OH:15])=[O:14].OS(O)(=O)=O.[CH3:21]O>>[OH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[C:13]([O:15][CH3:21])=[O:14]

Inputs

Step One
Name
Quantity
5.589 g
Type
reactant
Smiles
OCCC1=C(NC2=CC=CC=C12)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in EtOAc
WASH
Type
WASH
Details
The organic solution was washed with a saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCC1=C(NC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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